molecular formula C14H19ClN2O2 B13789737 2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one CAS No. 95395-48-5

2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one

Cat. No.: B13789737
CAS No.: 95395-48-5
M. Wt: 282.76 g/mol
InChI Key: IBWLZKLBOVBADW-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one typically involves the reaction of 2-methoxyphenylpiperazine with a chlorinated propanone derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include chlorinating agents and base catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a ligand for specific receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including in silico docking simulations and molecular dynamics, have provided insights into its binding affinity and interaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A compound with similar structural features, used as an antihypertensive agent.

Uniqueness

2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxyphenyl and piperazine moieties contribute to its versatility in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

95395-48-5

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C14H19ClN2O2/c1-11(15)14(18)17-9-7-16(8-10-17)12-5-3-4-6-13(12)19-2/h3-6,11H,7-10H2,1-2H3

InChI Key

IBWLZKLBOVBADW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)Cl

Origin of Product

United States

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